An In-depth Technical Guide to 1-[2-(Trimethylsilyl)ethyl]azetidine: Properties, Synthesis, and Handling
An In-depth Technical Guide to 1-[2-(Trimethylsilyl)ethyl]azetidine: Properties, Synthesis, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of 1-[2-(Trimethylsilyl)ethyl]azetidine, a heterocyclic compound of interest in synthetic chemistry and drug discovery. The document details its molecular weight and exact mass, offers insights into its synthesis, and provides essential safety and handling information.
Chemical Profile and Properties
1-[2-(Trimethylsilyl)ethyl]azetidine possesses the chemical formula C8H19NSi. A detailed breakdown of its key chemical identifiers and calculated properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C8H19NSi | Calculated |
| Molecular Weight | 157.332 g/mol | Calculated based on IUPAC atomic weights[1][2][3] |
| Exact Mass | 157.128676 Da | Calculated based on isotopic masses[4][5][6] |
| IUPAC Name | 1-[2-(trimethylsilyl)ethyl]azetidine | N/A |
| CAS Number | Not Found | N/A |
The molecular weight is determined by the sum of the average atomic masses of its constituent elements, while the exact mass is calculated using the mass of the most abundant isotopes of those elements.[4][7]
Molecular Structure
The structure of 1-[2-(Trimethylsilyl)ethyl]azetidine features a four-membered azetidine ring N-substituted with a 2-(trimethylsilyl)ethyl group. This structure is visualized in the following diagram.
Caption: Molecular structure of 1-[2-(Trimethylsilyl)ethyl]azetidine.
Synthesis Strategies
While a specific, documented synthesis for 1-[2-(trimethylsilyl)ethyl]azetidine was not found in the surveyed literature, its synthesis can be logically approached through established methods for the N-alkylation of azetidines. A plausible synthetic route is outlined below.
Conceptual Synthetic Workflow:
Caption: Proposed synthetic pathway for 1-[2-(Trimethylsilyl)ethyl]azetidine.
Experimental Protocol (General Procedure):
-
Reaction Setup: To a solution of azetidine in a suitable aprotic solvent such as acetonitrile or DMF, add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).
-
Reagent Addition: Slowly add a solution of a 2-(trimethylsilyl)ethyl halide (e.g., (2-bromoethyl)trimethylsilane or (2-iodoethyl)trimethylsilane) to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
This proposed synthesis is based on general principles of azetidine chemistry, where the nitrogen atom acts as a nucleophile.[8][9] The choice of a non-nucleophilic base is crucial to prevent side reactions.
Safety and Handling
As a substituted azetidine and an organosilicon compound, 1-[2-(trimethylsilyl)ethyl]azetidine should be handled with care, following standard laboratory safety procedures.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[10][11] In case of potential inhalation, a respirator may be necessary.[12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure to vapors.[10]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12] Keep the container tightly sealed.
-
Handling: Avoid direct contact with skin and eyes.[13] In case of accidental contact, rinse the affected area thoroughly with water. Avoid ingestion and inhalation.[10][13]
Health Hazards:
While specific toxicity data for 1-[2-(trimethylsilyl)ethyl]azetidine is not available, related amines can cause skin and respiratory irritation.[12] Organosilicon compounds may also pose health risks upon exposure.[14] It is prudent to treat this compound as potentially hazardous.
Conclusion
1-[2-(Trimethylsilyl)ethyl]azetidine is a compound with potential applications in various fields of chemical research. This guide provides foundational information regarding its chemical properties, a logical synthetic approach, and essential safety guidelines. Researchers and drug development professionals should utilize this information to inform their work with this and similar molecules, always adhering to best practices in laboratory safety.
References
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Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. Retrieved from [Link]
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